2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine moiety, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a nitrile or an amide, under acidic or basic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The oxazole and piperidine derivatives are then coupled using a suitable linker, such as a methoxy group, under conditions that promote nucleophilic substitution or other coupling reactions.
Final Assembly: The pyrimidine ring is introduced through a condensation reaction involving the coupled intermediate and a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives:
Piperidine Derivatives: Compounds with a piperidine ring, known for their bioactivity and use in pharmaceuticals.
Pyrimidine Derivatives: Compounds with a pyrimidine ring, widely studied for their roles in DNA and RNA as well as their therapeutic potential.
Uniqueness
2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of three distinct heterocyclic rings, which may confer unique properties and activities not found in simpler compounds
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)15(21)20-8-3-5-13(9-20)10-22-16-17-6-4-7-18-16/h4,6-7,13H,3,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJWKEDISHGVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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